

The Therapeutic Promise of Quinolinone Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5,8-Dimethoxy-2-methylquinolin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of quinolinone derivatives, focusing on their anticancer and antibacterial properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and drug development efforts in this promising field.

Therapeutic Landscape of Quinolinone Derivatives

Quinolinone derivatives have been extensively investigated for a wide array of therapeutic applications. Their versatile structure allows for diverse chemical modifications, leading to compounds with potent and selective biological activities.^{[1][2]} The primary areas of investigation include oncology and infectious diseases, with significant research also dedicated to their anti-inflammatory, antiviral, and antimalarial potential.^{[3][4][5]}

Anticancer Activity of Quinolinone Derivatives

Quinolinone-based compounds exhibit significant cytotoxic effects against a variety of cancer cell lines.^{[6][7]} Their mechanisms of action are multifaceted and often involve the disruption of fundamental cellular processes required for tumor growth and proliferation.^{[8][9]}

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of representative quinolinone derivatives against various cancer cell lines. This data highlights the potency and selectivity of these compounds.

Table 1: Anticancer Activity of Quinolinone Derivatives (Tubulin Polymerization Inhibitors)

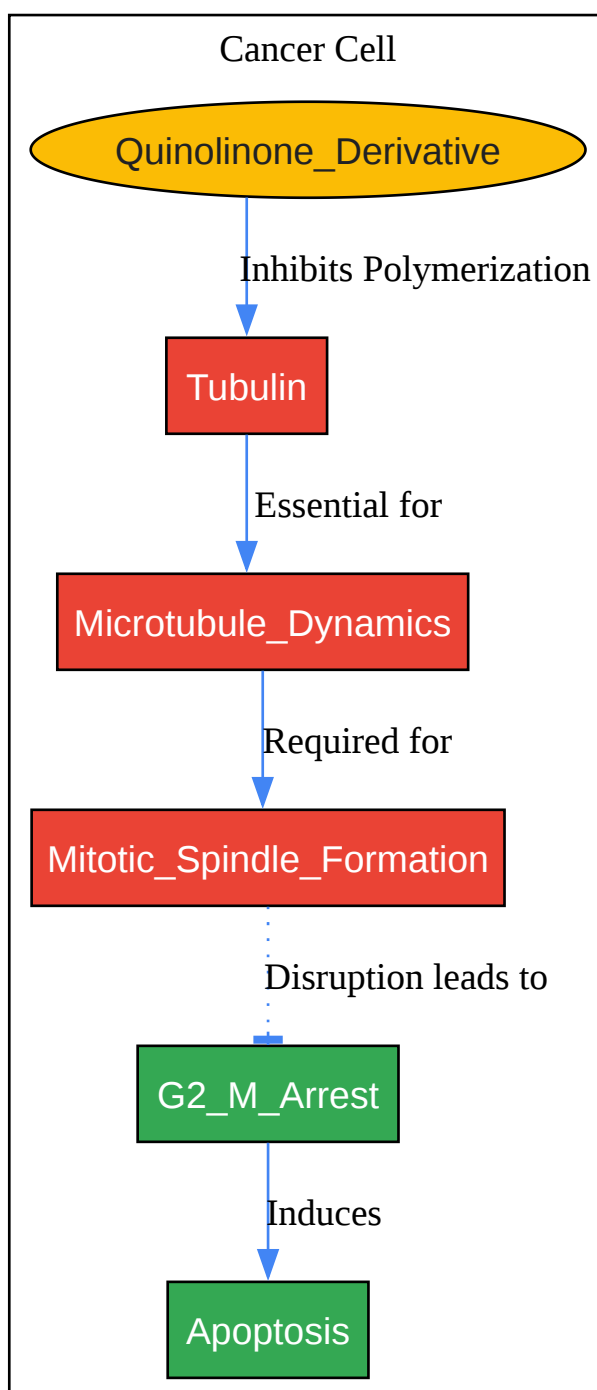
Compound	Cell Line	IC50 (μM)	Reference
Compound 4c	MDA-MB-231 (Breast)	17	[10]
Compound 12e	MGC-803 (Gastric)	1.38	
HCT-116 (Colon)	5.34	[11]	
MCF-7 (Breast)	5.21	[11]	
Compound 3c	A549 (Lung)	5.9	[12]
Quinazoline Q19	HT-29 (Colon)	0.051	[13]

Table 2: Anticancer Activity of Quinolinone Derivatives (Kinase Inhibitors & Other Mechanisms)

Compound	Target/Mechanism	Cell Line	IC50 (μM)	Reference
AMG-208	c-Met Kinase	-	0.0052	[8]
Compound 8	Cell Cycle Arrest (S, G2/M)	DLD1 (Colon)	0.59	[8]
HCT116 (Colon)	0.44	[8]		
NitroFQ 3c	Proliferation Inhibition	MCF7 (Breast)	<50	[14]
Reduced FQ 4c	Proliferation Inhibition	A549 (Lung)	<50	[14]
PANC1 (Pancreatic)	<50	[14]		
TriazoloFQ 5a	Proliferation Inhibition	T47D (Breast)	<50	[14]

Mechanisms of Anticancer Action

A significant number of anticancer quinolinone derivatives exert their effect by targeting the colchicine binding site on β -tubulin.[15][16] This interaction disrupts microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[10][16]

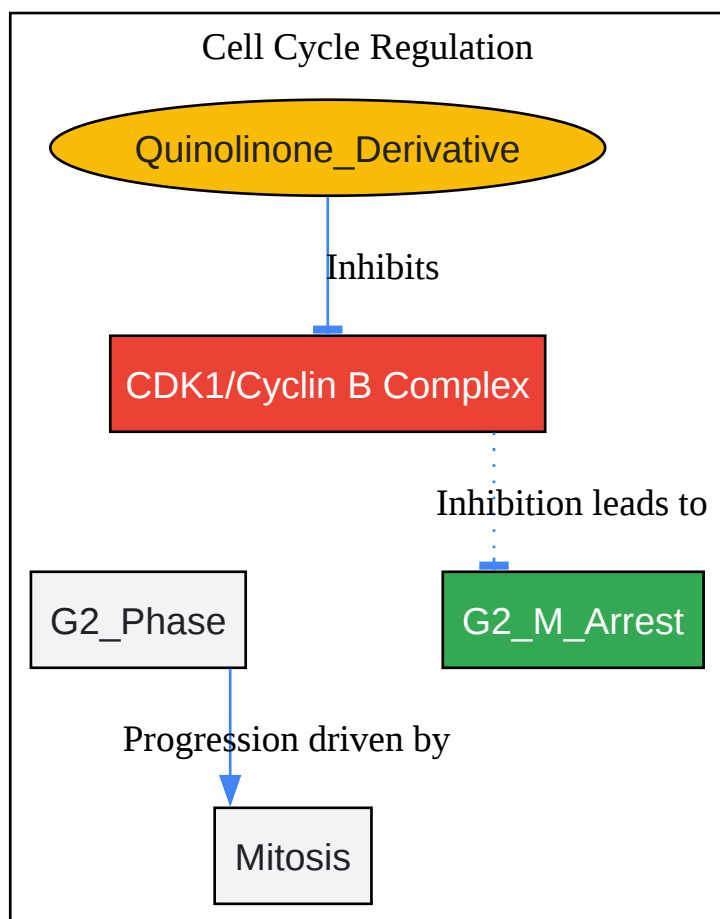


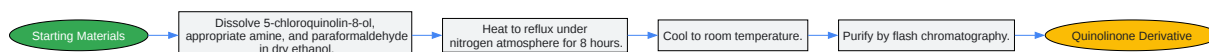
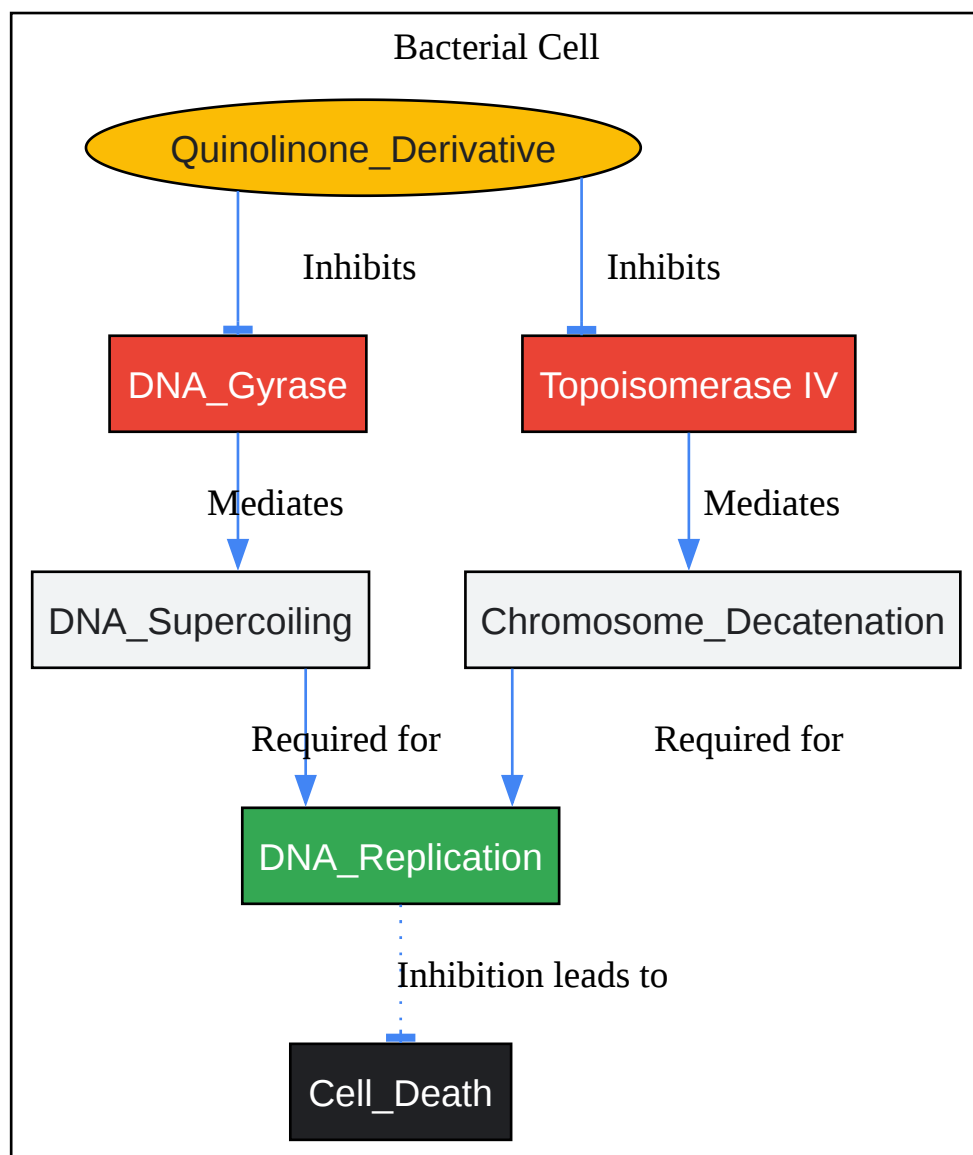
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Caption: Quinolinone-mediated inhibition of tubulin polymerization.

Certain quinolinone derivatives function as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1.[17] CDKs are key regulators of the cell cycle, and their inhibition can halt

cell cycle progression.[18] By targeting CDK1, these compounds can induce a G2/M phase arrest, preventing cancer cells from entering mitosis.[19]





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